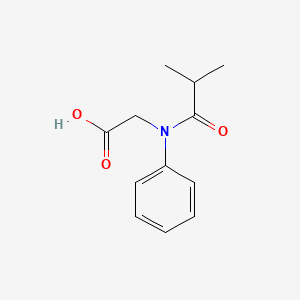![molecular formula C7H15Cl2N3O B3108466 2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride CAS No. 165894-16-6](/img/structure/B3108466.png)
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride
描述
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
作用机制
Target of Action
A similar compound, “2-(1-methyl-1h-imidazol-4-yl)ethan-1-amine”, is mentioned as a histamine metabolite , suggesting that the compound might interact with histamine receptors or enzymes involved in histamine metabolism.
Mode of Action
Given its structural similarity to histamine metabolites , it might interact with histamine receptors or enzymes involved in histamine metabolism, leading to changes in histamine signaling.
Biochemical Pathways
The compound is likely involved in the histidine metabolism pathway, as it is structurally similar to a histamine metabolite . The downstream effects of this interaction could include changes in immune response, gastric acid secretion, and neurotransmission, among others, as these are the typical roles of histamine in the body.
Result of Action
Given its potential interaction with histamine-related pathways , the compound might influence processes regulated by histamine, such as immune response, gastric acid secretion, and neurotransmission.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity .
化学反应分析
Types of Reactions
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler imidazole compounds .
科学研究应用
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
- 1-(3-Hydroxypropyl)-1H-imidazole
- 4(5)-(Hydroxymethyl)imidazole
Uniqueness
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride is unique due to its specific structure, which combines an imidazole ring with an ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-[(1-methylimidazol-2-yl)methylamino]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-10-4-2-9-7(10)6-8-3-5-11;;/h2,4,8,11H,3,5-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDJNXGXAOOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


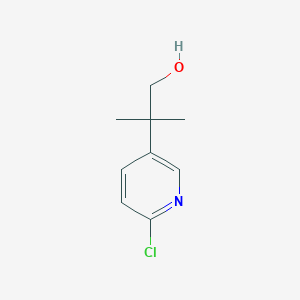

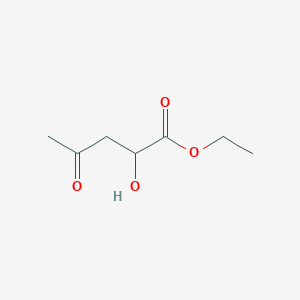


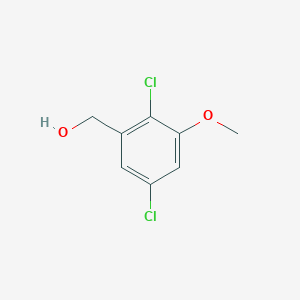



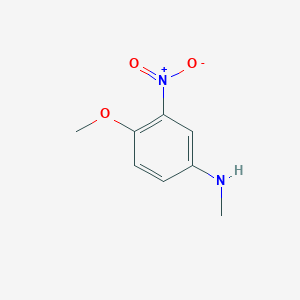
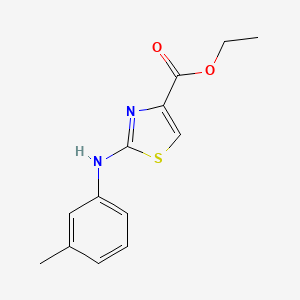
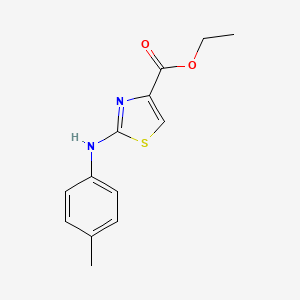
![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/structure/B3108461.png)
